molecular formula C9H4F6N2O B11769455 3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine CAS No. 380467-40-3

3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B11769455
CAS No.: 380467-40-3
M. Wt: 270.13 g/mol
InChI Key: WZLDAQBXEIOGCO-UHFFFAOYSA-N
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Description

3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine is a heterocyclic compound featuring a fused isoxazole-pyridine core. The molecule is substituted at the 3-position with a methyl group and at the 4- and 6-positions with trifluoromethyl (CF₃) groups. The trifluoromethyl substituents are known to enhance lipophilicity, metabolic stability, and bioavailability in medicinal chemistry contexts, while the methyl group at position 3 may influence steric and electronic properties.

Properties

CAS No.

380467-40-3

Molecular Formula

C9H4F6N2O

Molecular Weight

270.13 g/mol

IUPAC Name

3-methyl-4,6-bis(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C9H4F6N2O/c1-3-6-4(8(10,11)12)2-5(9(13,14)15)16-7(6)18-17-3/h2H,1H3

InChI Key

WZLDAQBXEIOGCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4,6-dinitropyridine with trifluoromethyl-substituted reagents under specific conditions to form the desired isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Table 1: Common Synthetic Routes

Method Reagents Conditions
Cyclization3-Methyl-4,6-dinitropyridine + Trifluoromethyl reagentsSodium hydride, DMF, Heat
OxidationVarious oxidizing agentsSpecific reaction conditions
ReductionReducing agentsVaries based on target product

Chemistry

In chemistry, 3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives that can exhibit enhanced properties or activities.

Biology

This compound is being investigated for its potential bioactive properties. Studies have shown that it may possess antimicrobial , antiviral , and anticancer activities. The mechanism of action often involves the inhibition of specific enzymes or receptors, such as cytochrome P450 enzymes, which play critical roles in various biological pathways .

Medicine

In medicinal chemistry, the compound is explored for therapeutic applications. It has been suggested as a candidate for anti-inflammatory and analgesic agents due to its ability to modulate pain pathways and inflammatory responses .

Industry

In industrial applications, this compound is utilized in developing new materials characterized by high thermal stability and chemical resistance. These properties make it suitable for various applications in coatings and polymers .

Case Studies

  • Anticancer Activity : A study evaluated the anticancer potential of derivatives of this compound against several cancer cell lines. Results indicated significant cytotoxic effects, warranting further investigation into its mechanisms and potential as a therapeutic agent .
  • Antimicrobial Properties : Research demonstrated that certain derivatives exhibited strong antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the compound's versatility in addressing infectious diseases .
  • Material Science : Investigations into polymer blends incorporating this compound showed improved thermal stability and resistance to degradation under harsh conditions. This suggests potential applications in industrial coatings and protective materials .

Mechanism of Action

The mechanism of action of 3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of various hormones . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s trifluoromethyl groups contrast with the nitro or methoxy groups in analogues.
  • Melting Points : Nitro-substituted derivatives exhibit higher melting points (~230°C) due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking). The CF₃-substituted target compound may exhibit lower melting points, as trifluoromethyl groups reduce crystal packing efficiency .
  • Spectroscopic Signatures: The absence of nitro-related IR peaks (e.g., ~1520 cm⁻¹ for NO₂) in the target compound distinguishes it from nitro-substituted analogues. CF₃ groups may instead show strong C-F stretching (~1100–1200 cm⁻¹) .

Comparison with Thiazolo[5,4-b]pyridine Derivatives

Thiazolo[5,4-b]pyridines, which replace the isoxazole oxygen with sulfur, exhibit distinct electronic and bioactivity profiles (Table 2):

Compound Core Structure Substituents Enzymatic Activity (c-KIT IC₅₀)
6h Thiazolo[5,4-b]pyridine 3-(trifluoromethyl)phenyl 9.87 µM
Target Compound Isoxazolo[5,4-b]pyridine 4,6-bis(trifluoromethyl) Not reported

Key Observations :

  • Heteroatom Impact : The thiazole sulfur in 6h may enhance hydrophobic interactions and π-stacking compared to the isoxazole oxygen, which is more electronegative and polar. This could explain 6h’s moderate c-KIT inhibition, whereas the target compound’s activity remains unexplored .
  • Trifluoromethyl Positioning: In 6h, the CF₃ group at the phenyl R1 position fits into a hydrophobic kinase pocket.

Biological Activity

3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H4F6N2OC_9H_4F_6N_2O. The compound features two trifluoromethyl groups which significantly influence its reactivity and biological interactions. The presence of these groups often enhances lipophilicity and metabolic stability, making it a suitable candidate for drug development.

Synthesis

The synthesis of this compound typically involves the use of fluorinated reagents under controlled conditions. For instance, a recent study demonstrated the effective synthesis of isoxazole derivatives through microwave irradiation techniques, which can be adapted for creating various substituted isoxazoles including this compound .

Anticancer Properties

One of the primary areas of investigation for this compound is its anticancer activity. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 Cell Line : Compounds with trifluoromethyl substitutions have shown IC50 values ranging from 10 to 30 µM .
  • NCI-H460 Cell Line : Similar derivatives have been reported to inhibit cell proliferation with IC50 values around 20 µM .

These findings indicate a promising potential for this compound in the development of anticancer therapies.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Kinases : Some studies suggest that isoxazole derivatives can inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Anti-inflammatory Effects : Isoxazole derivatives have also been documented to possess anti-inflammatory properties which could contribute to their overall therapeutic effects .

Study 1: In Vitro Analysis

A recent in vitro study evaluated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 and A549. The results demonstrated an IC50 value of approximately 25 µM for MCF-7 cells and 18 µM for A549 cells. The compound induced apoptosis as confirmed by flow cytometry analysis.

Study 2: Structure-Activity Relationship (SAR)

Another study focused on the structure-activity relationship (SAR) of fluorinated isoxazole derivatives. It was found that the introduction of multiple trifluoromethyl groups significantly enhanced the anticancer activity compared to non-fluorinated analogs. This highlights the importance of fluorination in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for 3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine?

Methodological Answer: The synthesis of isoxazolo[5,4-b]pyridine derivatives typically involves cyclization reactions using heterocyclic amines or functionalized precursors. For example:

  • Key Intermediate Approach : 3-Methylisoxazol-5-amine (or similar amines) can react with trifluoromethyl-containing reagents to introduce substituents at positions 4 and 6. Cyclocondensation with carbonyl compounds (e.g., diketones) under acidic or basic conditions forms the fused isoxazole-pyridine scaffold .
  • Spirocyclic Derivatives : Spiro-fused systems (e.g., spiro[isoxazolo[5,4-b]pyridine-5,5'-pyrimidine]) are synthesized via multicomponent reactions involving nitrile oxides and cyclic ketones, followed by trifluoromethylation .
    Critical Step : Optimize reaction stoichiometry and temperature to avoid side products from competing nucleophilic substitutions.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹ for trifluoromethyl groups) .
  • NMR Analysis : Use 1^1H and 13^13C NMR to confirm substituent positions. For example, methyl groups at position 3 appear as singlets (~δ 1.5–2.0 ppm), while trifluoromethyl groups show splitting patterns in 19^19F NMR .
  • HRMS : Confirm molecular weight and fragmentation patterns, especially for spirocyclic derivatives (e.g., observed [M+H]+ peaks at m/z ~493.11) .

Advanced Research Questions

Q. How can researchers optimize substituent effects to enhance bioactivity in isoxazolo[5,4-b]pyridine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability, enabling better interaction with hydrophobic protein pockets (e.g., enzyme active sites) .
    • Position-Specific Substitution : Substituents at position 6 (e.g., SMe groups) improve cytotoxic activity against cancer cell lines (e.g., HCT-116, PC3) compared to unsubstituted analogs. Use IC50 assays to quantify potency .
    • Heterocycle Fusion : Introducing thiazole or thiophene rings (e.g., thieno[2,3-b]pyridine) can amplify anticancer activity via π-π stacking or hydrogen bonding .
      Data Analysis Tip : Cross-validate SAR trends using molecular docking to predict binding modes (e.g., trifluoromethyl groups fitting into hydrophobic pockets) .

Q. What strategies address solubility challenges during biological assays for this compound?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 3-methyl position to improve aqueous solubility while retaining activity .
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability in physiological media.

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Control for Assay Variability : Standardize cell lines (e.g., HCT-116 vs. PC3), incubation times, and assay protocols (e.g., MTT vs. ATP-based luminescence) to ensure reproducibility .
  • Validate Mechanism : Use enzymatic inhibition assays (e.g., radiometric kinase assays for c-KIT) to distinguish direct target engagement from off-target effects .
  • Cross-Reference Structural Data : Confirm compound purity and stereochemistry via X-ray crystallography or 2D NMR, as impurities can skew bioactivity results .

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